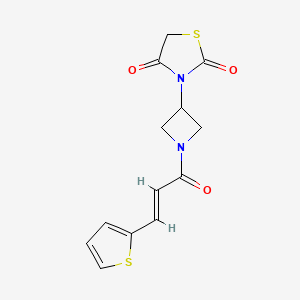
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Thiazolidine derivatives, particularly those containing the 2,4-dione moiety, are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 288.31 g/mol
- IUPAC Name : 3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
The thiazolidine ring contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit potent antimicrobial properties. A study evaluating various thiazolidine compounds demonstrated that derivatives with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics like ciprofloxacin and ketoconazole .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 125 µg/ml |
| 2 | Escherichia coli | 250 µg/ml |
| 3 | Pseudomonas aeruginosa | 500 µg/ml |
| 4 | Candida albicans | 62.5 µg/ml |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that thiazolidine derivatives could significantly reduce inflammation. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response .
Anticancer Potential
Preliminary studies suggest that thiazolidine derivatives possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is required to elucidate the specific pathways affected by this compound.
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several thiazolidine derivatives and evaluated their antimicrobial activities. The results indicated that compounds with halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to the parent compound .
- Evaluation of Anti-inflammatory Effects : In a study assessing anti-inflammatory effects, thiazolidine derivatives were administered in a mouse model. Results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .
科学研究应用
Anticancer Properties
Research has indicated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of MCF-7 breast cancer cells, demonstrating potential as anticancer agents .
Antidiabetic Activity
Thiazolidine derivatives are known for their role as PPARγ agonists, which are critical in glucose metabolism and insulin sensitivity. Compounds containing the thiazolidine core have been explored for their antidiabetic properties, with some derivatives showing promising results in inhibiting PTP1B, a target associated with insulin signaling pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidine derivatives have demonstrated activity against various bacterial strains, indicating potential as new antibiotics or adjunct therapies in combating resistant infections .
Case Studies
A notable study highlighted the compound's effectiveness in reducing biofilm formation in bacterial strains resistant to conventional antibiotics. The compound exhibited biofilm inhibitory concentrations (BICs) that were significantly lower than those of existing treatments, suggesting its potential utility in clinical settings .
Material Science
In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as conductivity and reactivity. The incorporation of thiophene groups can enhance the electronic properties of polymers and other materials.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from thiophenes and azetidines. Industrial production methods focus on optimizing these synthetic routes to maximize yield while ensuring environmental sustainability through the careful selection of reagents and reaction conditions.
属性
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCYGQGWTSBZHS-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













